
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride is a complex organic compound with the molecular formula C18H22ClNO2. This compound is known for its unique structure, which includes a dioxolo ring fused to an isoquinoline core, and a methylcyclopentyl group attached to the isoquinoline. The hydrochloride form indicates the presence of a chloride ion, making it a salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction using appropriate diol precursors under acidic conditions.
Attachment of the Methylcyclopentyl Group: The methylcyclopentyl group can be attached through a Friedel-Crafts alkylation reaction using methylcyclopentyl chloride and a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated derivatives.
Applications De Recherche Scientifique
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolo(4,5-g)isoquinoline derivatives: Compounds with similar core structures but different substituents.
Isoquinoline derivatives: Compounds with the isoquinoline core but lacking the dioxolo ring.
Cyclopentyl derivatives: Compounds with cyclopentyl groups attached to different cores.
Uniqueness
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
16994-50-6 |
|---|---|
Formule moléculaire |
C18H22ClNO2 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
7-methyl-5-[(1-methylcyclopentyl)methyl]-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-12-7-13-8-16-17(21-11-20-16)9-14(13)15(19-12)10-18(2)5-3-4-6-18;/h7-9H,3-6,10-11H2,1-2H3;1H |
Clé InChI |
LFSGCMJDVVXGRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=C(C=C2C(=[NH+]1)CC4(CCCC4)C)OCO3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


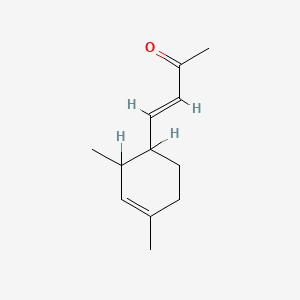
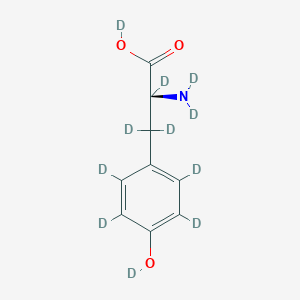

![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
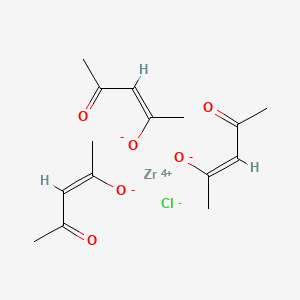
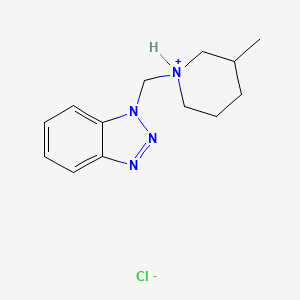
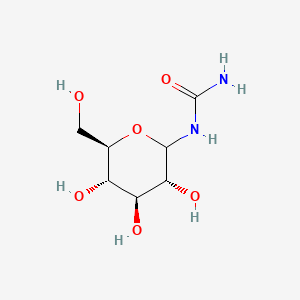
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)



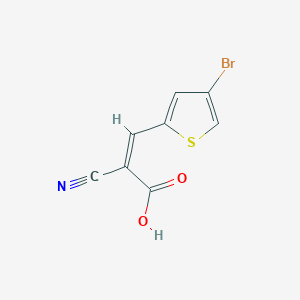

![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
